molecular formula C11H20O B3057407 4-Butylcyclohexane-1-carbaldehyde CAS No. 80361-79-1

4-Butylcyclohexane-1-carbaldehyde

Cat. No.: B3057407
CAS No.: 80361-79-1
M. Wt: 168.28 g/mol
InChI Key: LZRSTUTWNYNSAM-UHFFFAOYSA-N
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Description

4-Butylcyclohexane-1-carbaldehyde (CAS 1181226-63-0) is a cyclohexane derivative characterized by a butyl substituent at the 4-position and an aldehyde functional group at the 1-position . The aldehyde group confers high reactivity, making the compound a crucial intermediate for various chemical synthesis processes, including condensation and oxidation reactions . The bulky butyl substituent on the cyclohexane ring can influence steric effects and the conformational stability of the molecule . This compound serves as a versatile building block in scientific research, particularly in the synthesis of complex organic molecules. Its applications span the development of pharmaceuticals and the formulation of agrochemicals . Furthermore, its unique structural profile makes it valuable in the creation of specialty chemicals, including fragrances and flavors . In biological research, a related derivative, trans-4-butylcyclohexane carboxylic acid (4-BCCA), has been studied for its inhibitory effects on AMPA receptors, which are implicated in excitatory neurotransmission and seizure activity . For research purposes, this compound can undergo typical aldehyde reactions. It can be oxidized to 4-Butylcyclohexane-1-carboxylic acid using agents like potassium permanganate or reduced to 4-Butylcyclohexane-1-methanol with sodium borohydride . The compound has a molecular weight of 168.28 g/mol and a molecular formula of C11H20O . Attention: This product is for research use only. It is not intended for human or veterinary use or for application in any cosmetic, diagnostic, or therapeutic products.

Properties

IUPAC Name

4-butylcyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRSTUTWNYNSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555613
Record name 4-Butylcyclohexane-1-carbaldehyde
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Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181226-63-0, 80361-79-1
Record name 4-Butylcyclohexanecarboxaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Butylcyclohexane 1 Carbaldehyde and Its Analogs

Established Synthetic Pathways for Cyclohexanecarbaldehydes

Traditional methods for the synthesis of cyclohexanecarbaldehydes, including the 4-butyl derivative, have laid the groundwork for large-scale industrial production. These routes often involve sequential alkylation and oxidation steps or direct carbonylation of unsaturated precursors.

Alkylation and Subsequent Oxidation Routes

A common and straightforward approach to synthesizing 4-substituted cyclohexanecarbaldehydes involves a two-step process: the alkylation of a cyclohexanone (B45756) derivative followed by the oxidation of the resulting intermediate. In the context of 4-butylcyclohexane-1-carbaldehyde, this pathway typically begins with the alkylation of cyclohexanone. One established method is the Friedel-Crafts alkylation of cyclohexanone with a butylating agent, such as butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the butyl group at the 4-position of the cyclohexane (B81311) ring, yielding 4-butylcyclohexanone.

Following the successful alkylation, the resulting 4-butylcyclohexanone is then oxidized to the desired aldehyde. A variety of oxidizing agents can be employed for this transformation. For instance, the use of pyridinium (B92312) chlorochromate (PCC) is a well-known method for the selective oxidation of ketones to aldehydes. This two-step sequence provides a reliable, albeit not always the most atom-economical, route to the target molecule.

Hydroformylation and Related Carbonylation Strategies

Hydroformylation, also known as the oxo process, represents a highly significant industrial method for the synthesis of aldehydes. libretexts.orgmt.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using a transition metal catalyst. libretexts.org For the synthesis of this compound, the logical precursor would be 4-butylcyclohexene.

The hydroformylation reaction is catalyzed by transition metal complexes, most commonly those of cobalt and rhodium. mt.com While cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), were historically dominant, rhodium-based catalysts, often with phosphine (B1218219) ligands, are now widely used due to their higher activity and selectivity under milder conditions. ionicviper.org The reaction is typically carried out under pressure with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. mdpi.com

The regioselectivity of the hydroformylation of a substituted cyclohexene (B86901) is a critical factor. The addition of the formyl group can potentially occur at either of the two carbons of the double bond. In the case of 4-butylcyclohexene, this would lead to a mixture of cis- and trans-4-butylcyclohexane-1-carbaldehyde. The reaction conditions, including the choice of catalyst, ligand, temperature, and pressure, can be optimized to favor the desired isomer. For example, the use of bulky phosphine ligands on a rhodium catalyst can significantly influence the steric environment around the metal center, thereby directing the regioselectivity of the addition. mt.com

The general mechanism for hydroformylation catalyzed by a cobalt carbonyl complex, HCo(CO)₄, involves a series of steps including ligand dissociation, alkene coordination, migratory insertion of the alkene into the cobalt-hydride bond to form an alkyl-cobalt intermediate, CO insertion to form an acyl-cobalt species, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. libretexts.org

Catalyst SystemSubstrateTemperature (°C)Pressure (bar)Key Features
Cobalt Carbonyl (e.g., HCo(CO)₄)Alkenes110-180200-300Higher temperatures and pressures required; good for isomerizing internal alkenes. ionicviper.org
Rhodium/Phosphine (e.g., HRh(CO)(PPh₃)₃)AlkenesLower (e.g., 90)Lower (e.g., 6.2)Higher activity and selectivity for linear aldehydes; milder conditions. ionicviper.org
Ruthenium Carbonyl/LiClCyclohexeneNot specified80 (CO₂/H₂)Utilizes CO₂ as a C1 source via reverse water-gas shift reaction. mdpi.com

This table presents typical conditions and features for hydroformylation reactions and is not specific to the synthesis of this compound.

Advanced Catalytic Approaches in the Synthesis of this compound

In recent years, the development of more sophisticated catalytic systems has opened new avenues for the synthesis of functionalized cyclohexanecarbaldehydes with improved efficiency, selectivity, and sustainability. These advanced methods include organocatalysis and transition metal-catalyzed reactions that offer novel bond-forming strategies.

Organocatalytic Formations of Functionalized Cyclohexanecarbaldehydes

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and the construction of complex molecular architectures. nih.gov For the synthesis of functionalized cyclohexanecarbaldehydes, organocatalytic domino or cascade reactions are particularly attractive as they allow for the formation of multiple chemical bonds in a single synthetic operation. beilstein-journals.org

One notable strategy involves the use of secondary amine catalysts, such as proline and its derivatives, to activate substrates through the formation of enamine or iminium ion intermediates. For instance, a domino reaction between glutaraldehyde (B144438) and 2-arylideneindane-1,3-diones, catalyzed by α,α-L-diphenylprolinol trimethylsilyl (B98337) ether, has been shown to produce highly functionalized spirocyclohexane carbaldehydes with excellent stereoselectivity. nih.gov Although this example does not directly yield a 4-butyl substituted product, it demonstrates the principle of using organocatalysis to construct the cyclohexanecarbaldehyde framework.

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that can be employed in the synthesis of aldehydes and their derivatives. While direct organocatalytic formylation of an unactivated C-H bond on a cyclohexane ring remains a significant challenge, NHCs have been utilized in various transformations that could be conceptually applied. For example, NHCs can catalyze the formylation of amines using carbon dioxide and a silane (B1218182) reductant, showcasing their utility in C1-functionalization reactions. rsc.org

Organocatalyst TypeReactantsProduct TypeKey Features
Secondary Amine (e.g., Proline derivative)2-Arylideneindane-1,3-diones and glutaraldehydeFunctionalized spirocyclohexane carbaldehydesDomino Michael/Aldol (B89426) sequence; high stereoselectivity. nih.gov
QuinineCurcumins and 2-arylidene-1,3-indandionesMulticyclic spiro-1,3-indandionesCascade double Michael reaction. beilstein-journals.org

This table illustrates the application of organocatalysis in the synthesis of complex cyclohexanecarbaldehyde derivatives, highlighting the potential of these methods.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a versatile platform for the synthesis of complex organic molecules through a wide range of transformations, including cross-coupling, carbonylation, and C-H activation reactions.

Palladium catalysts are renowned for their exceptional ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of synthesizing cyclohexanecarbaldehydes, palladium-catalyzed carbonylation reactions are of particular interest. These reactions involve the introduction of a carbonyl group (CO) into an organic molecule.

While a direct palladium-catalyzed synthesis of this compound from a simple butylcyclohexane (B157738) precursor is not a standard transformation, related carbonylation reactions of unsaturated substrates provide a conceptual basis. For example, palladium complexes can catalyze the alkoxycarbonylation of alkenes and alkynes to produce esters, which could then be reduced to the corresponding aldehydes. d-nb.info The choice of ligands, such as bidentate phosphines like Xantphos derivatives, is crucial in controlling the activity and selectivity of these reactions. uni-rostock.de

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. While the selective C-H carbonylation of an unactivated sp³ C-H bond in butylcyclohexane to form the corresponding aldehyde is a formidable challenge, ongoing research in this area may provide future synthetic routes. More established are palladium-catalyzed C-H activation/functionalization reactions directed by a coordinating group on the substrate. rsc.org

Palladium Catalyst SystemSubstrate TypeReaction TypeProduct Type
Pd(OAc)₂ / Phosphine LigandBenzylic EthersAlkoxycarbonylation3-Arylpropionate
PdI₂ / KITerminal AlkynesOxidative Heterocyclization-AlkoxycarbonylationCarbonylated Heterocycles
Pd(0)Aryl Halides and CyanamideCarbonylative CouplingN-Cyanobenzamide Intermediate

This table provides examples of palladium-catalyzed carbonylation reactions, demonstrating the versatility of this approach for the synthesis of carbonyl-containing compounds.

Copper-Catalyzed Oxidative Functionalization

Copper catalysis has emerged as a powerful tool for the oxidative functionalization of C-H bonds in alkanes, including cyclohexane systems. researchgate.netacs.org These reactions offer a direct route to introduce functionality, such as hydroxyl or amino groups, which can be precursors to the carbaldehyde moiety.

Recent research has demonstrated the copper-catalyzed aerobic oxidative functionalization of C-H bonds. researchgate.net Mechanistic studies have provided evidence for the involvement of different oxidation states of copper, including aryl-Cu(III) intermediates, in these catalytic cycles. acs.org For instance, the combination of a copper catalyst with an oxidant like tert-butyl hydroperoxide can facilitate the conversion of a C-H bond in a cyclohexane ring to a C-O bond, a key step towards aldehyde synthesis. While direct conversion to an aldehyde can be challenging, the resulting alcohol can be subsequently oxidized.

One notable approach involves the copper-catalyzed oxidative dehydrogenative cross-coupling of an aldehyde and toluene (B28343) with cyclohexane to generate allylic esters. nih.gov Although the yields for these specific reactions were reported as generally low with a limited substrate scope, they highlight the potential of copper catalysis in functionalizing the cyclohexane ring. nih.gov The mechanism is thought to involve the initial dehydrogenation of the alkane to an alkene, followed by oxidation at the allylic position. nih.govacs.org Detailed mechanistic investigations suggest that a tert-butoxy (B1229062) radical abstracts a hydrogen atom from cyclohexane, forming a cyclohexyl radical that is then converted to cyclohexene by a copper–benzoate complex. acs.org

Iron-Catalyzed C-H Functionalization

Iron catalysis provides an economical and environmentally benign alternative for C-H functionalization. mdpi.comrochester.edu Iron complexes have proven to be versatile catalysts for carbene-transfer reactions, enabling the direct introduction of new functional groups into organic molecules under mild conditions. mdpi.com

The C-H functionalization of cyclohexane serves as a fundamental example, given that all its C-H bonds are equivalent. mdpi.com Research has shown that using a donor-acceptor diazoalkane as a carbene precursor with an iron(III) porphyrin catalyst, such as Fe(TPP)Cl, can lead to the smooth C-H functionalization of cyclohexane. mdpi.com However, challenges remain in achieving high selectivity, particularly in more complex substituted cyclohexanes. mdpi.comrochester.edu Current methodologies often require a significant excess of the nucleophile and oxidant to achieve effective catalysis, and the reactions can be highly substrate-dependent, necessitating re-optimization for different transformations. rochester.edu

Recent advancements have focused on developing more atom-efficient methods and understanding the structure and mechanism of the active catalyst to improve performance and expand the scope of iron-catalyzed C-H functionalization. rochester.eduresearchgate.net

Asymmetric Catalysis in the Construction of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, and asymmetric catalysis offers a powerful strategy to achieve this. The desymmetrization of prochiral cyclohexanes through catalyst-controlled site- and stereoselective C-H functionalization represents a sophisticated approach. nih.gov

By employing a suitable chiral catalyst, it is possible to overcome the inherent reactivity of the substrate and selectively functionalize one of several C-H bonds. nih.gov For example, donor/acceptor carbene insertion reactions catalyzed by chiral dirhodium catalysts have been shown to desymmetrize unactivated cyclohexane derivatives with high site- and stereoselectivity. nih.gov This method allows for the creation of chiral centers on the cyclohexane ring, which is a crucial step in producing enantiomerically enriched derivatives of this compound.

Palladium-catalyzed oxidative desymmetrization of meso-dibenzoates is another effective method, yielding γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These products can then serve as versatile precursors for a variety of substituted cycloalkenone and cycloalkanone derivatives. rsc.org

Strategic Functionalization of the Cyclohexane Ring in this compound Precursors

The synthesis of this compound often relies on the strategic functionalization of a pre-existing cyclohexane ring.

C-H Bond Functionalization and Activation

The direct functionalization of C-H bonds is a highly desirable and atom-economical strategy in organic synthesis. beilstein-journals.orgsigmaaldrich.com For cyclohexane systems, this approach avoids the need for pre-functionalized starting materials. Both directed and non-directed C-H functionalization methods have been developed. researchgate.net

Catalyst-controlled site-selectivity is a key concept, where the choice of catalyst can overcome the inherent reactivity differences between various C-H bonds within a molecule. nih.gov This is particularly relevant for substituted cyclohexanes where multiple non-equivalent C-H bonds exist. researchgate.net While significant progress has been made, achieving high selectivity in the C-H functionalization of unactivated C-H bonds that are not adjacent to a directing group remains a challenge. nih.gov

Ring Contraction and Expansion Methodologies Relevant to Cyclohexane Systems

Ring contraction and expansion reactions are powerful transformations for modifying cyclic systems and can be relevant to the synthesis of substituted cyclohexanes. etsu.eduuchicago.edu These rearrangements can alter the ring size, leading to the formation of different cycloalkane structures. chemistrysteps.comwikipedia.org

For instance, a ring contraction can transform a larger ring into a smaller, more strained one. wikipedia.org An interesting example is the transformation of cyclohexane epoxides into five-membered carbonyl compounds in the presence of a Lewis acid catalyst. chemistrysteps.com Conversely, ring expansion methods, such as the Demjanov or Tiffeneau-Demjanov ring expansions, can convert a cycloalkyl methyl amine into a cycloalkanol that is homologated by one carbon. baranlab.org These methods, while sometimes hampered by side reactions, provide pathways to access different ring sizes from readily available starting materials. baranlab.org

One-Pot and Multicomponent Synthesis Strategies Employing the Carbaldehyde Functionality

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel. nih.govrsc.org These strategies are particularly valuable when incorporating a carbaldehyde functionality.

MCRs can be used to construct complex heterocyclic structures from simple starting materials in a single operation. For example, a one-pot, three-component condensation reaction can be used to synthesize N-Mannich bases from an aldehyde, an amine, and a compound with an active hydrogen. nih.gov Similarly, highly functionalized piperidines have been synthesized via a pseudo five-component reaction involving aromatic aldehydes. researchgate.net

Reactivity and Transformations of 4 Butylcyclohexane 1 Carbaldehyde

Chemical Transformations of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo oxidation, nucleophilic addition, condensation, and reduction reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of 4-butylcyclohexane-1-carbaldehyde into a range of other compounds.

Oxidation Reactions of the Carbaldehyde

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common and important reaction in organic chemistry.

The oxidation of this compound yields 4-butylcyclohexane-1-carboxylic acid. epa.gov This conversion can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The general reaction involves the insertion of an oxygen atom into the carbon-hydrogen bond of the aldehyde group.

Table 1: Oxidation of this compound to 4-Butylcyclohexane-1-carboxylic acid

Oxidizing AgentProduct
Potassium Permanganate (KMnO₄)4-Butylcyclohexane-1-carboxylic acid
Chromium Trioxide (CrO₃)4-Butylcyclohexane-1-carboxylic acid

While direct oxidative coupling of this compound is not extensively documented in the provided search results, related reactions involving aldehydes suggest the possibility of such transformations. Conceptually, oxidative coupling reactions would involve the formation of a new carbon-carbon bond between two molecules of the aldehyde, often facilitated by a metal catalyst.

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily attacked by nucleophiles. masterorganicchemistry.comlibretexts.org This nucleophilic addition is a fundamental reaction of aldehydes and ketones, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reaction can proceed with both negatively charged and neutral nucleophiles. libretexts.org The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond of the carbonyl group and forming a new single bond. The oxygen atom of the carbonyl group acquires a negative charge and is subsequently protonated, typically by a solvent or a weak acid, to yield an alcohol.

Condensation and Imine Formation Reactions

This compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process and is often catalyzed by acid. masterorganicchemistry.comlibretexts.org

The reaction proceeds through a carbinolamine intermediate, which is formed by the initial nucleophilic attack of the amine on the carbonyl carbon. libretexts.org Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of water, leads to the formation of the imine. youtube.com The rate of imine formation is pH-dependent, with the maximum rate typically observed in weakly acidic conditions (pH 4-5). libretexts.org

Table 2: Imine Formation from this compound

ReactantProduct
Primary Amine (R-NH₂)Imine (R-N=CH-C₆H₁₀-C₄H₉)

Stereoselective Reductions

The aldehyde group of this compound can be reduced to a primary alcohol, 4-butylcyclohexylmethanol. The stereoselectivity of this reduction, particularly in substituted cyclohexanes, is a significant area of study. The reduction of the related compound, 4-tert-butylcyclohexanone (B146137), provides insight into the stereochemical outcomes of such reactions. tamu.eduorganic-chemistry.orgresearchgate.net The use of different reducing agents can lead to the preferential formation of either the cis or trans isomer of the resulting alcohol.

For instance, the reduction of 4-tert-butylcyclohexanone with sodium borohydride (B1222165) (NaBH₄) typically yields a mixture of cis and trans alcohols, while the use of bulkier reducing agents like L-Selectride can lead to higher stereoselectivity, favoring the formation of the thermodynamically more stable equatorial alcohol. tamu.eduorganic-chemistry.org These principles of stereoselective reduction are applicable to this compound, where the choice of reducing agent can influence the stereochemistry of the resulting 4-butylcyclohexylmethanol.

Table 3: Potential Stereoselective Reduction of this compound

Reducing AgentPotential Major Product Stereoisomer
Sodium Borohydride (NaBH₄)Mixture of cis and trans-4-butylcyclohexylmethanol
L-Selectridetrans-4-butylcyclohexylmethanol (equatorial -OH)

Modifications of the Butyl Side Chain

Direct modification of the unactivated sp³ C-H bonds of the butyl side chain on this compound represents a significant synthetic challenge. Such bonds are generally considered inert to traditional chemical reagents. researchgate.net However, advanced methodologies in C-H functionalization offer potential pathways for their transformation.

Modern catalytic systems, often involving transition metals like rhodium or manganese, have been developed to achieve site-selective C-H activation on alkanes and cycloalkanes. researchgate.net These reactions can introduce new functional groups, such as hydroxyl or halogen moieties, onto the alkyl chain. For instance, catalytic systems using manganese complexes with an activating co-ligand and hydrogen peroxide can hydroxylate tertiary C-H bonds. researchgate.net While specific studies on this compound are not prominent, these principles suggest that the butyl group could potentially undergo selective oxidation or halogenation under specialized conditions. The goal of such transformations is often to convert a simple hydrocarbon chain into a more valuable, functionalized building block. niu.edursc.org

Table 1: Potential Modifications of the Butyl Side Chain

Reaction TypePotential Reagents/CatalystsPotential ProductResearch Area
C-H HydroxylationManganese or Iron Catalysts, H₂O₂Hydroxylated Butyl Side ChainCatalytic C-H Activation
C-H HalogenationRadical Initiators, Halogen SourceHalogenated Butyl Side ChainFree-Radical Halogenation

Stereochemical Aspects of Reactivity and Product Formation

The stereochemistry of the cyclohexane (B81311) ring, particularly the presence of the bulky butyl group, exerts significant control over the outcomes of reactions involving this compound.

In its most stable conformation, the 4-butyl group of this compound occupies an equatorial position to minimize steric strain. This large substituent effectively blocks one face of the cyclohexane ring. Consequently, in nucleophilic addition reactions to the aldehyde's carbonyl group, the incoming nucleophile will preferentially attack from the less sterically hindered face. stackexchange.com

For instance, the reduction of the aldehyde to an alcohol using a hydride reagent (e.g., NaBH₄) or the addition of an organometallic reagent (e.g., a Grignard reagent) is expected to show high diastereoselectivity. The attack will predominantly occur from the equatorial direction, leading to the formation of a major diastereomer where the new hydroxyl group is in a trans relationship to the butyl group. This stereochemical control is a predictable consequence of minimizing steric interactions during the formation of the transition state. researchgate.net The principle is fundamental in the synthesis of highly substituted cyclohexanone (B45756) derivatives, where achieving specific stereoisomers is crucial. beilstein-journals.org

Asymmetric synthesis aims to convert a prochiral starting material, like this compound, into a chiral product with a preference for one enantiomer over the other. youtube.com This is typically achieved using chiral catalysts, reagents, or auxiliaries.

General strategies for the enantioselective transformation of aldehydes are well-established and could be applied to this compound. These include:

Catalytic Asymmetric Alkylation/Allylation: Using chiral Lewis acids or organocatalysts to control the facial selectivity of the addition of nucleophiles like alkyl Grignards or allylsilanes.

Enzyme-Catalyzed Reactions: Employing enzymes, such as oxidoreductases, which can exhibit high levels of enantioselectivity in the reduction of aldehydes to chiral alcohols. Photoenzymatic catalysis, for example, has been used to create enantioenriched tertiary alcohols from alkenes. nih.gov

Chiral Auxiliaries: Covalently attaching a chiral molecule (an auxiliary) to the aldehyde, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantioenriched product.

While these methods are broadly applicable, specific documented examples of their application to this compound are not widely reported in the surveyed literature.

Derivatization Strategies for Advanced Synthetic Intermediates

This compound serves as a valuable starting material for the synthesis of more complex molecules and heterocyclic frameworks that are of interest in medicinal chemistry and materials science.

The direct conversion of this compound to a sulfonylated derivative is not a commonly reported transformation. The introduction of a sulfonyl group typically occurs via other synthetic routes, such as the sulfonylation of an alcohol or amine, rather than the direct functionalization of an aldehyde under standard conditions.

The aldehyde functionality of this compound is a versatile handle for constructing larger, more complex molecular architectures.

Benzimidazoles: Benzimidazole derivatives are important heterocyclic motifs in medicinal chemistry. nih.govrsc.org They are readily synthesized via the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde. In this reaction, this compound can react with o-phenylenediamine, typically under oxidative conditions or with a catalyst, to yield 2-(4-butylcyclohexyl)-1H-benzo[d]imidazole. nih.gov

Indoles: The reaction of indole (B1671886) with aliphatic aldehydes, such as this compound, typically leads to the formation of bis(indolyl)methane derivatives. nih.gov This electrophilic substitution reaction occurs at the electron-rich C3 position of two indole molecules, which add across the aldehyde's carbonyl group to form a new C-C bond, linking the two heterocycles via a methane (B114726) bridge substituted with the 4-butylcyclohexyl group.

Hydroxamic Acids: Hydroxamic acids are a class of compounds known for their metal-chelating properties. While they can be synthesized through various methods, a common route from an aldehyde involves a two-step process. mdpi.com First, this compound is oxidized to its corresponding carboxylic acid, 4-butylcyclohexane-1-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent (CrO₃ in sulfuric acid). nih.govorganic-chemistry.org The resulting carboxylic acid can then be coupled with hydroxylamine (B1172632) (NH₂OH), often using a coupling agent, to form the target 4-butylcyclohexanecarbohydroxamic acid. researchgate.net

Table 2: Derivatization of this compound

Target FrameworkCo-reactantGeneral ConditionsProduct
Benzimidazoleo-PhenylenediamineOxidative Condensation (e.g., with Na₂S₂O₅)2-(4-butylcyclohexyl)-1H-benzo[d]imidazole
Bis(indolyl)methaneIndoleAcid or Lewis Acid Catalysis3,3'-((4-Butylcyclohexyl)methylene)bis(1H-indole)
Hydroxamic Acid1. Oxidizing Agent2. Hydroxylamine1. Oxidation2. Amide Coupling4-Butylcyclohexanecarbohydroxamic acid

Mechanistic and Theoretical Investigations of 4 Butylcyclohexane 1 Carbaldehyde Reactions

Reaction Mechanism Elucidation

The study of reaction mechanisms provides fundamental insights into the transformation of molecules. For 4-butylcyclohexane-1-carbaldehyde, understanding the pathways of its reactions is crucial for controlling product formation and optimizing reaction conditions. This section delves into the elucidation of these mechanisms, focusing on key aspects such as intermediates, transition states, catalytic cycles, and the influence of solvents.

Studies on Intermediates and Transition States

The reactions of this compound, like other aldehydes, proceed through a series of transient species, including intermediates and transition states. While specific studies exclusively on this compound are limited, mechanistic principles can be inferred from related systems.

In nucleophilic addition reactions, a common transformation for aldehydes, the key intermediate is a tetrahedral alkoxide. For instance, in an aldol (B89426) addition, an enolate adds to the carbonyl carbon of this compound, forming this tetrahedral intermediate. The geometry of this intermediate and the subsequent protonation step are critical in determining the stereochemical outcome. masterorganicchemistry.com

Computational studies on related systems, such as the addition of organolithium reagents to α-chiral aldehydes, have shown that the transition state geometry is influenced by factors like chelation and steric hindrance. researchgate.net In the case of this compound, the bulky butyl group in the 4-position of the cyclohexane (B81311) ring can influence the approach of the nucleophile, thereby affecting the energy of the transition state and the diastereoselectivity of the reaction.

In oxidation reactions, such as the conversion of the aldehyde to a carboxylic acid using chromium-based reagents, the mechanism is believed to involve the formation of a chromate (B82759) ester intermediate. This is followed by the rate-determining step of a C-H bond cleavage at the aldehydic carbon. khanacademy.org For N-heterocyclic carbene (NHC) catalyzed aerobic oxidation, a proposed mechanism involves the formation of a highly activated intermediate by the addition of the NHC to the aldehyde. This intermediate then reacts with dioxygen to form a peroxo-species, which ultimately leads to the carboxylic acid. researchgate.net

Catalytic Cycle Analysis

Many reactions involving this compound are catalytic in nature, relying on a catalyst to facilitate the transformation without being consumed. Understanding the catalytic cycle is essential for optimizing catalyst efficiency and selectivity.

Organocatalysis represents a significant area where the catalytic cycles involving aldehydes have been extensively studied. wikipedia.org For instance, in an asymmetric aldol reaction catalyzed by a chiral amine, the catalytic cycle typically begins with the formation of an enamine from the ketone donor and the catalyst. This enamine then acts as the nucleophile, attacking the electrophilic carbonyl of this compound. The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst, allowing the cycle to continue. wikipedia.orgfigshare.com

In metal-catalyzed reactions, such as hydrogenation, the catalytic cycle would involve the coordination of the aldehyde to the metal center, followed by hydride transfer and subsequent release of the alcohol product. The nature of the metal, ligands, and reaction conditions all play a crucial role in the efficiency of the cycle.

A proposed catalytic cycle for the aerobic oxidation of cyclohexanecarbaldehyde using an N-heterocyclic carbene (NHC) catalyst is shown below. This provides a plausible model for the oxidation of this compound. researchgate.net

StepDescription
1 The NHC catalyst adds to the aldehyde to form a Breslow intermediate.
2 The Breslow intermediate is oxidized, often by an external oxidant, to an acylazolium ion.
3 The acylazolium ion is a highly reactive electrophile.
4 Nucleophilic attack by water or an alcohol on the acylazolium ion occurs.
5 The product (carboxylic acid or ester) is released, and the NHC catalyst is regenerated.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the reaction pathway. researchgate.netrsc.org

In reactions involving charged intermediates, such as the tetrahedral alkoxide in nucleophilic additions, polar protic solvents can stabilize the intermediate through hydrogen bonding, potentially affecting the reaction rate. Conversely, polar aprotic solvents can accelerate reactions involving charged nucleophiles by solvating the counter-ion.

The stereoselectivity of a reaction can also be highly dependent on the solvent. Studies on the addition of n-butyllithium to α-chiral aldehydes have shown that the diastereomeric ratio of the products can be significantly influenced by the solvent composition. researchgate.net This is attributed to the differential solvation of the diastereomeric transition states. For this compound, the conformational equilibrium of the cyclohexane ring can be influenced by the solvent, which in turn can affect the facial selectivity of nucleophilic attack on the carbonyl group.

Solvent PropertyPotential Effect on Reactions of this compound
Polarity Can influence the rate of reactions involving polar or charged intermediates and transition states.
Protic/Aprotic Nature Protic solvents can stabilize alkoxide intermediates through hydrogen bonding, while aprotic solvents can enhance the reactivity of anionic nucleophiles.
Coordinating Ability Coordinating solvents can interact with metal catalysts or organocatalysts, affecting their activity and selectivity.
Viscosity Can affect diffusion-controlled reaction steps.

Stereochemical Mechanism Investigations

The presence of stereocenters in this compound and its reaction products makes the study of stereochemical control paramount. Understanding the origins of diastereoselectivity and enantioselectivity is key to the synthesis of stereochemically pure compounds.

Origin of Diastereoselectivity

Diastereoselectivity in reactions of this compound arises from the differential energetic accessibility of diastereomeric transition states. The conformation of the cyclohexane ring, which is influenced by the bulky equatorial butyl group, plays a significant role in directing the approach of incoming reagents.

In nucleophilic additions to the carbonyl group, the two faces of the aldehyde are diastereotopic. The preferred trajectory of the nucleophile is dictated by a combination of steric and electronic factors, often rationalized by models such as the Felkin-Anh model. The large butyl group will preferentially occupy an equatorial position, locking the conformation of the cyclohexane ring. This conformational rigidity can lead to a high degree of facial selectivity in reactions at the aldehyde group.

For instance, in the reduction of the corresponding ketone, 4-tert-butylcyclohexanone (B146137), the stereochemical outcome is highly dependent on the reducing agent and reaction conditions, leading to either the cis or trans alcohol. This highlights the sensitivity of stereoselectivity to the reaction mechanism. A similar level of control can be anticipated in reactions of this compound.

Enantiocontrol in Asymmetric Transformations

The synthesis of a single enantiomer of a chiral product from the achiral this compound requires the use of a chiral catalyst or reagent. The origin of enantiocontrol in such asymmetric transformations lies in the formation of diastereomeric transition states, where one is significantly lower in energy than the other. figshare.comnih.gov

In organocatalyzed reactions, for example, the chiral catalyst forms a transient, chiral intermediate with the substrate. In the case of an asymmetric aldol reaction, a chiral amine catalyst would form a chiral enamine. The facial selectivity of the subsequent attack of this enamine on this compound is then dictated by the steric and electronic environment created by the chiral catalyst. figshare.com

FactorInfluence on Enantiocontrol
Chiral Catalyst/Reagent Provides a chiral environment that differentiates the two enantiotopic faces of the aldehyde.
Non-covalent Interactions Hydrogen bonding, steric hindrance, and π-stacking interactions between the substrate, catalyst, and reagent stabilize one transition state over the other.
Temperature Lower temperatures generally lead to higher enantioselectivity as the energy difference between transition states becomes more significant relative to the available thermal energy.
Solvent Can influence the conformation and reactivity of the catalyst-substrate complex, thereby affecting enantioselectivity. rsc.org

Conformational Effects on Reactivity (e.g., Chair-Twist-Boat Interconversions)

The reactivity of this compound is intrinsically linked to the conformational preferences of its cyclohexane ring. The six-membered ring is not planar and primarily exists in a dynamic equilibrium between several forms, most notably the chair, twist-boat, and boat conformations. The energetic landscape of these conformations dictates the spatial orientation of the butyl and carbaldehyde substituents, which in turn governs their accessibility for chemical reactions.

The chair conformation is generally the most stable form for a cyclohexane ring. In this compound, this leads to two possible diastereomers: one with both substituents in equatorial positions (trans-isomer) and another with one substituent axial and one equatorial (cis-isomer). The large tert-butyl group strongly prefers the equatorial position to minimize steric strain (A-value). Consequently, the trans-isomer, with an equatorial butyl group and an equatorial aldehyde group, is the most stable conformer.

However, under certain conditions, the molecule can access higher energy conformations like the twist-boat. For instance, in the cis-isomer, a chair conformation would force one of the bulky groups into an energetically unfavorable axial position. youtube.com To relieve this steric strain, the molecule may adopt a twist-boat conformation, where both groups can occupy pseudo-equatorial positions. youtube.comwikipedia.org This phenomenon has been observed in analogous molecules like cis-1,4-di-tert-butylcyclohexane, which predominantly exists in a twist-boat form. wikipedia.org

The interconversion between these states is not merely a structural curiosity; it has profound implications for reactivity.

Steric Hindrance: An aldehyde group in an equatorial position is more sterically accessible to incoming reagents than one in an axial position, which is shielded by axial hydrogens. Therefore, reactions like nucleophilic additions or reductions are expected to proceed faster for the conformer with an equatorial aldehyde.

Transition State Stabilization: The geometry of the transition state for a given reaction might be better accommodated by one conformation over another. For example, the formation of a bulky intermediate might be favored in a more flexible twist-boat conformation compared to the rigid chair.

The energy differences between these conformations are often small, and the equilibrium can be influenced by temperature and solvent. Low-temperature NMR spectroscopy, combined with computational methods, has been instrumental in studying these dynamic processes, revealing the energy barriers for interconversion. For example, studies on similar cyclohexane derivatives have determined free-energy barriers for chair-to-twist-boat conversions. researchgate.netsikhcom.netnih.gov

Table 1: Relative Energies of Cyclohexane Conformations (Illustrative Data)
ConformationRelative Enthalpy (kcal/mol)Key Structural FeatureImpact on Reactivity
Chair0 (Reference)Lowest energy, rigid structure.Reactivity depends on axial/equatorial position of the aldehyde.
Twist-Boat~5.5More flexible than the chair. sikhcom.netCan relieve steric strain for bulky cis-substituents, potentially enhancing reactivity. youtube.com
Boat~6.9High energy transition state between twist-boat forms.Generally not a populated conformation, but part of the interconversion pathway.
Half-Chair~10.8Transition state between chair and twist-boat. sikhcom.netRepresents the energy barrier for ring flipping. wikipedia.org

Computational Chemistry Approaches

Computational chemistry provides a powerful lens for understanding the structure, dynamics, and reactivity of this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP, can accurately predict various properties. lsu.edu

Structural Properties: DFT can optimize the molecular geometry to find the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles for the different conformers (cis/trans, chair/twist-boat).

Electronic Properties: Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the LUMO indicates the molecule's ability to accept an electron, which is localized on the electrophilic carbonyl carbon of the aldehyde. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs, and a region of positive potential (blue) near the carbonyl carbon and its attached hydrogen, highlighting the sites for nucleophilic and electrophilic attack, respectively.

Table 2: Exemplary DFT-Calculated Properties for trans-4-Butylcyclohexane-1-carbaldehyde
PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to the electron-donating ability.
LUMO Energy-0.8 eVRelates to the electron-accepting ability (site of nucleophilic attack).
HOMO-LUMO Gap5.7 eVIndicates chemical stability and reactivity.
Dipole Moment~2.7 DIndicates overall polarity of the molecule.

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics and Interactions

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a "virtual microscope" to observe the molecule's motion over time. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational dynamics of this compound in a realistic environment (e.g., in a solvent box). youtube.com

An MD simulation would reveal:

Conformational Interconversions: The simulation can capture the dynamic transitions between chair and twist-boat conformations, providing insights into the frequency and pathways of these events. nih.gov

Solvent Effects: By explicitly including solvent molecules, MD can show how interactions with the solvent (e.g., hydrogen bonding with the aldehyde) influence conformational preferences and dynamics.

Time-Averaged Properties: MD allows for the calculation of properties averaged over the course of the simulation, which can be directly compared to experimental measurements that are also ensemble averages. mdpi.com

Accelerated MD (A-MD) techniques can be employed to enhance the sampling of rare events, such as the high-energy chair-flipping process, within computationally accessible timescales. nih.gov

Table 3: Typical Parameters for an MD Simulation of this compound
ParameterTypical SettingPurpose
Force FieldCHARMM, AMBER, or OPLSDefines the potential energy function of the system. researchgate.net
Solvent ModelTIP3P WaterSimulates an aqueous environment.
Temperature300 KSimulates room temperature conditions.
Simulation Time100 ns - 1 µsDetermines the timescale of observable dynamic events. researchgate.net
Time Step1-2 fsIntegration step for solving equations of motion.

Predictive Statistical Modeling in Catalytic Processes

Predictive statistical modeling, including machine learning (ML), is an emerging approach in chemistry to forecast the outcomes of reactions. For catalytic processes involving this compound, such as its hydrogenation to 4-butylcyclohexylmethanol or its oxidation to 4-butylcyclohexanecarboxylic acid, statistical models can be developed.

These models are built using datasets from numerous experiments where factors like the catalyst type, catalyst loading, temperature, pressure, and solvent are varied. The model learns the complex relationships between these input parameters and the reaction outcome (e.g., yield, selectivity). By inputting the parameters for a new, un-run experiment, the model can predict its outcome, accelerating the discovery of optimal reaction conditions and reducing the need for extensive experimental screening.

Quantum Chemical Calculations for Energetic and Spectroscopic Predictions

Quantum chemical calculations, which include DFT and higher-level ab initio methods (like Coupled Cluster, CC), are indispensable for predicting energetic and spectroscopic properties. nih.gov

Energetics: These methods can calculate the potential energy surface of a reaction. This allows for the determination of the relative energies of reactants, products, and, crucially, the transition state. The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate. nih.gov For example, one could compute the activation energy for the addition of a hydride reagent to both the axial and equatorial conformers of the aldehyde to quantify the difference in their reactivity.

Spectroscopic Predictions: Quantum chemistry can accurately predict spectroscopic data, which is vital for identifying molecules and their conformers. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach can calculate NMR chemical shifts (¹³C and ¹H). nih.gov These predicted shifts for different conformers (e.g., chair vs. twist-boat) can be compared with experimental low-temperature NMR spectra to identify which conformers are present and in what ratios. sikhcom.net Similarly, vibrational frequencies can be calculated and compared to IR and Raman spectra. nih.gov

Table 4: Quantum Chemical Predictions vs. Experimental Data (Hypothetical)
PropertyMethodPredicted ValueExperimental Value
Activation Energy (Hydride Addition)CCSD(T)12.5 kcal/mol (equatorial)Derived from reaction kinetics
Activation Energy (Hydride Addition)CCSD(T)15.0 kcal/mol (axial)
¹³C NMR Shift (C=O Carbon)GIAO-DFT~204 ppm~205 ppm
¹H NMR Shift (CHO Proton)GIAO-DFT~9.6 ppm~9.5-10 ppm

Advanced Spectroscopic Characterization Techniques for 4 Butylcyclohexane 1 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and dynamic analysis of 4-Butylcyclohexane-1-carbaldehyde. auremn.org.br It allows for the detailed investigation of the atomic arrangement and conformational equilibria. acs.org

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the fundamental structural assignment of this compound.

In ¹H NMR, the aldehyde proton characteristically appears in the downfield region, typically between δ 9.5 and 10.0 ppm. The protons on the cyclohexane (B81311) ring and the butyl group exhibit complex splitting patterns in the upfield region, generally between δ 0.8 and 2.5 ppm. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and spatial relationships.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic chemical shift in the range of δ 190–205 ppm. The carbons of the cyclohexane ring and the butyl substituent appear at higher field strengths. The number of distinct signals in the ¹³C NMR spectrum can also indicate the symmetry of the molecule. For instance, in certain conformations, some carbon atoms may become chemically equivalent, leading to fewer observed signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde Proton (-CHO) 9.5 - 10.0 190 - 205
Cyclohexane Ring Protons 1.0 - 2.5 25 - 50
Butyl Group Protons 0.8 - 1.6 14 - 40

The precise assignment of all proton and carbon signals often requires the use of multidimensional NMR techniques.

Dynamic NMR for Conformational Analysis and Exchange Processes

The cyclohexane ring is not static but undergoes rapid conformational changes, primarily the chair-chair interconversion. researchgate.net In substituted cyclohexanes like this compound, the two chair conformers, one with the butyl and aldehyde groups in axial positions and the other with them in equatorial positions, are not energetically equivalent. libretexts.orgpressbooks.pub

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational exchange processes. wikipedia.org At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons. researchgate.net However, by lowering the temperature, this exchange can be slowed down.

At a sufficiently low temperature, known as the coalescence temperature, the single averaged signal for a given proton will broaden and eventually split into two distinct signals, one for the axial conformer and one for the equatorial conformer. The study of these temperature-dependent spectral changes allows for the determination of the energy barriers for the conformational interchange and the relative populations of the conformers. nih.govsikhcom.netresearchgate.net Due to steric hindrance, the conformer with the bulky butyl group in the equatorial position is generally more stable and therefore more populated. pressbooks.pub

Multidimensional NMR Techniques

While one-dimensional NMR provides essential information, complex molecules like this compound often exhibit overlapping signals that are difficult to interpret. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to overcome these challenges and provide unambiguous structural assignments. omicsonline.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, allowing for the tracing of the connectivity of the proton spin systems within the cyclohexane ring and the butyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct and powerful method for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

Together, these multidimensional NMR experiments provide a comprehensive and detailed picture of the molecular structure of this compound. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound. youtube.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. copbela.orgthermofisher.com For this compound, the most prominent and diagnostic absorption band is due to the stretching vibration of the carbonyl (C=O) group in the aldehyde. This typically appears as a strong, sharp peak in the region of 1740-1720 cm⁻¹. libretexts.orglibretexts.org

Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton, which gives rise to one or two weaker bands in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. libretexts.orgpressbooks.pub The presence of these bands, in conjunction with the strong carbonyl absorption, is a reliable indicator of the aldehyde functional group. The C-H stretching vibrations of the cyclohexane and butyl groups are observed in the 3000-2850 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending vibrations that is unique to the molecule and can be used for identification by comparison with spectral databases. libretexts.org

Table 2: Characteristic FT-IR Absorption Frequencies for this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aldehyde (C=O) Stretch 1740 - 1720 Strong
Aldehyde (C-H) Stretch 2850 - 2800, 2750 - 2700 Weak to Medium
Alkane (C-H) Stretch 3000 - 2850 Strong
Cyclohexane Ring Bending Vibrations < 1500 (Fingerprint Region) Complex

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to FT-IR. youtube.com It is based on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.comresearchgate.net Therefore, the C-C bond vibrations within the cyclohexane ring and the butyl chain, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum.

The carbonyl stretch of the aldehyde is also Raman active, although its intensity can vary. The symmetric C-H stretching vibrations of the alkyl groups typically give rise to strong Raman signals. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a thorough structural characterization. youtube.comyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structural features of organic compounds. In the analysis of this compound, mass spectrometry provides key insights into its molecular formula and the characteristic ways it breaks apart upon ionization.

Under electron ionization (EI), this compound is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight of 168.28 g/mol . nist.gov The fragmentation of this molecular ion is dictated by the presence of the aldehyde functional group and the substituted cyclohexane ring. Key fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (CHO, a loss of 29 mass units). libretexts.orgmiamioh.edu

The fragmentation is also heavily influenced by the cyclohexane framework and its butyl substituent. Cleavage of the bond between the cyclohexane ring and the butyl group is a likely event, leading to a significant fragment. The fragmentation of the cyclohexane ring itself can also occur, producing a series of characteristic smaller ions. The stability of the resulting carbocations plays a significant role in the relative abundance of the fragment ions observed in the mass spectrum. For instance, the fragmentation of similar structures like butylcyclohexane (B157738) shows a prominent peak corresponding to the loss of the butyl group. nist.gov The study of closely related compounds, such as cyclohexanecarboxaldehyde, has shown that the fragmentation can be dependent on the conformation of the molecule. acs.org

A comprehensive analysis of the mass spectrum allows for the piecing together of the molecule's structure and confirmation of its identity.

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment IonProposed Structurem/z (Mass-to-Charge Ratio)Significance
[C₁₁H₂₀O]⁺Molecular Ion168Represents the intact molecule.
[C₁₁H₁₉O]⁺Loss of H167Characteristic loss of the aldehydic hydrogen.
[C₁₀H₁₉]⁺Loss of CHO139Characteristic loss of the formyl group. libretexts.org
[C₇H₁₁O]⁺Loss of C₄H₉ (butyl group)111Indicates the presence of the butyl substituent.
[C₆H₁₁]⁺Cyclohexyl cation83Fragmentation of the cyclohexane ring.
[C₄H₉]⁺Butyl cation57Represents the butyl group itself. whitman.edu

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and the conformational geometry of the molecule.

This compound is a liquid at room temperature, which precludes direct X-ray diffraction analysis of the pure substance under standard conditions. To obtain its solid-state structure, it would be necessary to either grow a single crystal of the compound at a temperature below its freezing point or to prepare a suitable crystalline derivative.

Should a crystalline form be obtained, X-ray diffraction analysis would be expected to reveal that the cyclohexane ring adopts a chair conformation, as this is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. nist.gov Due to steric hindrance, the bulky butyl group would preferentially occupy an equatorial position on the chair conformer to avoid unfavorable 1,3-diaxial interactions. researchgate.net The analysis would also precisely determine the position and orientation of the aldehyde group. Furthermore, the data would describe the crystal packing, detailing how individual molecules arrange themselves in the crystal lattice through intermolecular forces.

Table 2: Hypothetical X-ray Diffraction Data for a Crystalline Derivative of this compound

Crystallographic ParameterDescriptionHypothetical Value
Crystal SystemThe fundamental symmetry of the crystal lattice.Monoclinic
Space GroupThe specific symmetry elements of the unit cell.P2₁/c
a, b, c (Å)The dimensions of the unit cell axes.a = 10.8, b = 8.5, c = 12.3
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 104.2, γ = 90
ZThe number of molecules in the unit cell.4
Volume (ų)The volume of the unit cell.1098.7
Density (calculated) (g/cm³)The theoretical density of the crystal.1.018

Applications of 4 Butylcyclohexane 1 Carbaldehyde in Complex Molecule Synthesis

Strategic Building Block in Total Synthesis

In the realm of total synthesis, where chemists aim to construct complex natural products and related molecules from simpler precursors, 4-Butylcyclohexane-1-carbaldehyde offers a convenient starting point. Its synthesis is typically achieved through the oxidation of the corresponding ketone, 4-butylcyclohexanone. The aldehyde's reactivity combined with the stable cyclohexane (B81311) frame makes it a crucial intermediate for creating intricate organic molecules.

The aldehyde group is the primary site of reactivity in this compound, enabling its conversion into a variety of other functional groups. This functional group interconversion is a cornerstone of synthetic strategy, allowing for the creation of diverse substituted cyclohexanes. Two fundamental transformations are its oxidation to a carboxylic acid and its reduction to a primary alcohol.

Oxidation: Using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the aldehyde is converted into 4-Butylcyclohexane-1-carboxylic acid. This introduces a carboxylic acid moiety, which can participate in further reactions like esterification or amide bond formation.

Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) transforms the aldehyde into 4-Butylcyclohexanemethanol. This primary alcohol can then be used in ether synthesis or converted to a leaving group for substitution reactions.

Table 1: Key Transformations of this compound

Reaction TypeReagent(s)Product
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)4-Butylcyclohexane-1-carboxylic acid
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)4-Butylcyclohexanemethanol

The structure of this compound makes it a plausible precursor for more complex carbocyclic systems, including bicyclic lactones. While direct, single-step conversions are not typical, a multi-step sequence leveraging the aldehyde's reactivity can lead to these scaffolds. For instance, the synthesis of a bicyclic lactone could be envisioned by first oxidizing the aldehyde to 4-Butylcyclohexane-1-carboxylic acid. Subsequent stereoselective introduction of a hydroxyl group onto the cyclohexane ring would generate a hydroxy acid intermediate. This intermediate could then undergo an intramolecular esterification (lactonization) to form a bicyclic lactone, where the newly formed ring is fused to the original cyclohexane framework. This strategic approach highlights how the initial functionality of the carbaldehyde can be manipulated to construct fused ring systems.

The substituted cyclohexane motif is a common feature in a wide array of natural products. The ability to start with a pre-formed and functionalized cyclohexane ring like this compound can significantly streamline a synthetic route. It serves as an intermediate for complex molecules, allowing chemists to build upon its existing scaffold rather than constructing the ring from acyclic precursors. Its utility extends to the synthesis of pharmaceuticals and agrochemicals, which often draw structural inspiration from natural products.

Role in Medicinal Chemistry Research as a Synthetic Precursor

In medicinal chemistry, this compound functions as a key building block for developing new drug candidates. The aldehyde group is particularly useful for its ability to form covalent bonds with nucleophilic sites, such as amino or thiol groups, found on proteins and other biological macromolecules. This reactivity can be harnessed to design targeted covalent inhibitors.

Furthermore, the compound serves as a precursor for generating libraries of related molecules for biological screening. The butylcyclohexane (B157738) portion of the molecule acts as a lipophilic scaffold, which can influence a drug's ability to cross cell membranes and fit into the hydrophobic pockets of target enzymes or receptors. By modifying the aldehyde group through reactions such as reductive amination, Wittig reactions, or condensations, medicinal chemists can systematically alter the structure to optimize potency, selectivity, and pharmacokinetic properties.

Development of Novel Chemical Entities through Derivatization

The creation of novel chemical entities often begins with a versatile starting material that can be easily modified. This compound is an excellent example of such a scaffold. Simple derivatization through oxidation or reduction yields two distinct new compounds: a carboxylic acid and an alcohol, respectively.

These first-generation derivatives can be further elaborated. For example, 4-Butylcyclohexane-1-carboxylic acid can be converted into a wide range of esters and amides, while 4-Butylcyclohexanemethanol can be transformed into ethers or halides. This capacity for straightforward derivatization allows researchers to rapidly produce a series of structurally related compounds, which is essential for structure-activity relationship (SAR) studies in drug discovery and for developing new materials with tailored properties.

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4-Butylcyclohexane-1-carbaldehyde

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